2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-10-8(2)12(14)9-6-4-5-7-11(9)13-10/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSUDTSFDUYUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=CC=CC=C2N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One and Its Derivatives
Classical and Established Synthetic Routes to the 1,4-Dihydroquinolin-4-one Core
The Gould-Jacobs reaction is a cornerstone in quinoline (B57606) synthesis. mdpi.comwikipedia.org It involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by a thermal cyclization. mdpi.comwikipedia.org To achieve the 2-ethyl-3-methyl substitution pattern, a modified approach would be necessary, likely involving a different starting β-dicarbonyl compound that already contains the desired ethyl and methyl groups. The general Gould-Jacobs reaction proceeds in a series of steps: condensation, cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org However, this classical method often requires harsh conditions, such as high temperatures for the cyclization step, which can limit its applicability and lead to lower yields. mdpi.comablelab.eu
The Conrad-Limpach synthesis offers an alternative route, typically involving the reaction of anilines with β-ketoesters. wikipedia.orgjptcp.com The initial reaction can be directed towards either the kinetic product (an enamine) at lower temperatures or the thermodynamic product (an anilide) at higher temperatures. For the synthesis of 4-quinolones, the reaction is generally heated to favor the formation of the anilide, which then undergoes thermal cyclization. nih.gov To synthesize 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one via this method, one would start with an appropriately substituted β-ketoester, namely ethyl 2-methyl-3-oxopentanoate. The reaction mechanism involves the initial formation of a Schiff base, followed by an electrocyclic ring-closing reaction at high temperatures. wikipedia.org
| Reaction | Starting Materials | Key Features | Potential for 2-Ethyl-3-methyl Substitution |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization, multi-step process | Requires a custom β-dicarbonyl starting material |
| Conrad-Limpach | Aniline, β-ketoester | Temperature-dependent regioselectivity | Utilizes ethyl 2-methyl-3-oxopentanoate |
A table summarizing the classical Gould-Jacobs and Conrad-Limpach reactions for the synthesis of the 1,4-dihydroquinolin-4-one core.
The Camps reaction is a versatile method for the synthesis of both 2-hydroxyquinolines and 4-hydroxyquinolines from o-acylaminoacetophenones using a base. wikipedia.orgchem-station.com The regioselectivity of the cyclization is dependent on the reaction conditions and the structure of the starting material. wikipedia.org To apply this to the synthesis of this compound, one would need to prepare the corresponding N-(2-propionylphenyl)propionamide. The intramolecular cyclization is an aldol-type condensation. mdpi.com
The Snieckus reaction , a directed ortho metalation (DoM) strategy, provides a powerful tool for the synthesis of substituted aromatics, including quinolones. nih.govicho.edu.plwikipedia.org This reaction involves the deprotonation of an aromatic compound at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. For the synthesis of 3-substituted quinolin-4-ones, this method can be applied to an appropriately protected anthranilic acid amide. mdpi.com While not a direct route to the target compound, the Snieckus reaction is invaluable for creating highly substituted precursors.
Novel and Advanced Synthetic Approaches for this compound
Modern synthetic chemistry has seen a shift towards more efficient and atom-economical processes, with cascade and multicomponent reactions (MCRs) being at the forefront. nih.gov These reactions allow for the formation of multiple bonds in a single operation without the isolation of intermediates, leading to a reduction in waste and an increase in efficiency. nih.gov Several MCRs have been developed for the synthesis of quinoline and its derivatives. researchgate.netnih.govijcrt.orgorganic-chemistry.org For the synthesis of this compound, a one-pot reaction involving an aniline, an aldehyde, and a β-ketoester could be envisioned. A transition-metal-free intermolecular cascade cyclization of enaminones with aldehydes has been reported for the synthesis of 1,4-dihydroquinoline derivatives. rsc.orgnih.gov
Visible light-induced cascade reactions have also emerged as a powerful tool. For instance, a metal-free sulfonylation/cyclization of N-(2-cyanophenyl)-N-methyl-methacrylamide derivatives has been developed to produce quinoline-2,4-diones. mdpi.com Adapting such a strategy could provide a novel entry to the target 1,4-dihydroquinolin-4-one.
| Reaction Type | Key Principles | Advantages |
| Multicomponent Reactions | Multiple bond formations in a single step | High atom economy, efficiency, reduced waste |
| Cascade Reactions | Sequential transformations without isolating intermediates | Increased complexity from simple starting materials |
A table summarizing the principles and advantages of cascade and multicomponent reactions in the synthesis of quinolinones.
Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including quinolones. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.
Palladium-catalyzed cyclization reactions are a prominent strategy. For instance, a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process has been developed for the synthesis of quinolinone derivatives from simple anilines. acs.orgnih.govacs.org This approach avoids the need for pre-activated substrates. acs.org Another example is the intramolecular cyclization of 2-alkylbenzaldoximes catalyzed by a palladium complex to yield 3,4-dihydroisoquinoline N-oxides, which could potentially be adapted. researchgate.net
Palladium-catalyzed carbonylation reactions are also employed in the synthesis of quinolin-4-ones, using carbon monoxide as the carbonyl source. researchgate.net The mechanism can involve a Sonogashira carbonylation followed by cyclization. mdpi.com
The Heck reaction , the palladium-catalyzed reaction of an unsaturated halide with an alkene, is another powerful tool. wikipedia.org The intramolecular Mizoroki-Heck reaction has been extensively used for the construction of carbo- and heterocyclic rings. chim.it For quinolone synthesis, a Heck coupling of an o-iodoaniline with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization, can be a viable route. nih.govresearchgate.net The dehydrogenative variant, the Fujiwara-Moritani reaction, which does not require prefunctionalized starting materials, is also a significant advancement. rsc.orgrsc.org
| Catalyst/Reaction | Description | Relevance to this compound |
| Palladium | C-H activation/cyclization cascade | Direct synthesis from simple anilines and substituted propenoates. acs.org |
| Palladium | Carbonylation | Incorporation of the C4-carbonyl group from CO. researchgate.net |
| Palladium (Heck Reaction) | Coupling of an o-haloaniline with an alkene | Use of an appropriately substituted alkene to introduce the C2 and C3 substituents. |
A table detailing various palladium-catalyzed methodologies for the synthesis of the 1,4-dihydroquinolin-4-one core.
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. This includes the use of environmentally benign solvents, catalysts, and energy sources. In the context of quinolinone synthesis, several greener approaches have been reported.
For instance, a decarboxylating cyclization procedure using readily available isatoic anhydrides and 1,3-dicarbonyl compounds has been developed, with the reaction being carried out in water at 80 °C. mdpi.com Microwave-assisted synthesis has also been shown to improve the yields and dramatically shorten the reaction times for classical reactions like the Gould-Jacobs synthesis. ablelab.eu The development of transition-metal-free synthesis of 1,4-dihydroquinoline derivatives further contributes to the greening of these synthetic routes. nih.govresearchgate.net The use of reusable catalysts and solvent-free reaction conditions are also key aspects of green chemistry being applied to quinoline synthesis. researchgate.net
Asymmetric and Enantioselective Synthesis of Chiral Dihydroquinolinone Derivatives
The synthesis of chiral dihydroquinolinone derivatives, including structures analogous to this compound, is a significant area of research due to their prevalence in bioactive molecules. nih.govresearchgate.net Asymmetric and enantioselective methods are crucial for accessing specific stereoisomers with desired pharmacological activities. Various catalytic systems have been developed to achieve high enantioselectivity.
One prominent strategy involves the use of chiral catalysts in hydrogenation reactions. For instance, an Iridium-SpiroPAP catalyst has been effectively used for the asymmetric partial hydrogenation of quinolines, yielding chiral 1,4-dihydroquinolines with high yields (up to 95%) and excellent enantioselectivity (up to 99% ee). nih.gov This method's success lies in the electronic properties of the quinoline ring, which are enhanced by substituents like an ester group at the 3-position, facilitating the hydrogenation of the C3-C4 double bond. nih.gov While this example focuses on 1,4-dihydroquinolines, the principles can be adapted for the synthesis of chiral 1,4-dihydroquinolin-4-ones.
Organocatalysis represents another powerful tool for the enantioselective synthesis of these scaffolds. Chiral amine-phosphine catalysts have been utilized in intramolecular vinylogous Rauhut–Currier reactions of para-quinone methides to construct functionalized 4-aryl-3,4-dihydroquinolin-2-ones, achieving high yields and enantioselectivities. figshare.com Similarly, N-heterocyclic carbene (NHC) catalysis has been employed in formal [4 + 2] annulation reactions. This approach uses carboxylic acids as precursors to NHC enolates, which react with in situ generated aza-o-quinone methides. acs.org Chiral phosphoric acids have also been shown to catalyze asymmetric C-H functionalization to produce tetrahydroquinolines with excellent enantioselectivities (up to 97% ee). acs.org
Domino reactions, catalyzed by chiral amines, provide an efficient route to 1,2-dihydroquinolines from 2-aminobenzaldehydes and α,β-unsaturated aldehydes with high enantioselectivity (90 to >99% ee). acs.org These multi-component reactions are highly atom-economical and can generate complex structures in a single step. nih.gov
Below is a table summarizing various catalytic systems used in the asymmetric synthesis of dihydroquinoline derivatives.
| Catalyst Type | Reaction | Substrates | Product Type | Yield | Enantioselectivity (ee) |
| Chiral Ir-SpiroPAP | Asymmetric Hydrogenation | 4-substituted 3-ethoxycarbonylquinolines | Chiral 1,4-dihydroquinolines | up to 95% | up to 99% |
| Chiral Amine-Phosphine | Intramolecular Vinylogous Rauhut–Currier | para-Quinone Methides | 4-Aryl-3,4-dihydroquinolin-2-ones | High | High |
| N-Heterocyclic Carbene (NHC) | Formal [4 + 2] Annulation | Carboxylic acids and aza-o-quinone methides | Dihydroquinolones | - | High |
| Chiral Phosphoric Acid | Asymmetric C-H Functionalization | - | Tetrahydroquinolines | - | up to 97% |
| Chiral Amine | Domino Aza-Michael/Aldol | 2-Aminobenzaldehydes and α,β-unsaturated aldehydes | 1,2-Dihydroquinolines | High | 90 to >99% |
Regioselective Functionalization and Scope of Substituents in this compound Synthesis
Regioselectivity is a critical aspect of synthesizing substituted dihydroquinolinones like this compound, as it dictates the precise placement of functional groups on the heterocyclic core. The nature and position of substituents on the starting materials can significantly influence the reaction pathway and the final structure.
In the synthesis of quinolin-2-ones via intramolecular electrophilic cyclization of N-aryl propynamides, the substituents on the aniline ring have a profound effect on the reaction's outcome. A study demonstrated that different para-substituents could lead to divergent pathways, forming either quinolin-2-ones or spiro acs.orgbohrium.comtrienones. acs.orgnih.gov For instance, substrates with mild substituents at the para-position of the aniline moiety tend to form the desired quinolin-2-one framework. nih.gov The scope of the reaction was shown to tolerate various alkyl groups as the R¹ substituent, proceeding in good yields. acs.org Furthermore, the substituent on the nitrogen atom could be varied from methyl to ethyl, isopropyl, and phenyl groups, all affording the corresponding N-substituted quinolin-2-one products in satisfactory yields. acs.org
The regioselectivity of alkylation reactions on polyfunctional quinoline scaffolds has also been investigated. For example, the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide first occurs at the sulfur atom (S-methylation). Subsequent alkylation leads to a mixture of O- and N-methylation products, with the O-methylated product being predominant. mdpi.com This demonstrates how the inherent reactivity of different positions on the quinoline ring can be exploited for regioselective functionalization.
Annulation reactions also exhibit regioselectivity based on the reactants. The synthesis of nih.govacs.orgthiazino[2,3,4-ij]quinolin-4-ium derivatives through the reaction of 8-quinolinesulfenyl chloride with various unsaturated compounds showed that the regiochemistry of the cyclization was dependent on the nature of the vinyl compound used. nih.gov Similarly, in the catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines to form 3,4-dihydro-2H-1,4-thiazines, the regioselectivity was heavily influenced by the substituents on the aziridine ring. rsc.org
The following table illustrates the influence of substituent R¹ on the yield of 3-(methylthio)quinolin-2-ones. acs.org
| Entry | R¹ Substituent | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 81 |
| 4 | 4-Fluorophenyl | 75 |
| 5 | 4-Chlorophenyl | 72 |
| 6 | 4-Bromophenyl | 60 |
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the nature and stoichiometry of reagents.
In the industrial synthesis of related compounds like bedaquiline, a detailed investigation into the lithiation-addition sequence revealed that minor changes in reaction conditions could lead to major improvements in yield and diastereoselectivity. researchgate.net The study highlighted the importance of the base and salt additives. An unusual base-salt pairing was found to double the yield of the desired product. researchgate.net This underscores the necessity of screening various combinations of reagents to identify the optimal system.
Solvent choice can also play a crucial role. In the reductive cyclization of 2-nitrochalcones to form tetrahydroquinolines, the solvent was reported to be critical for selectivity and yield. Dichloromethane was found to afford the best results, preventing the formation of quinoline by-products. nih.gov
For catalytic reactions, the catalyst loading, temperature, and reaction time are interdependent variables that need to be optimized. For instance, in the SOCl₂-induced synthesis of 3-methylthioquinolin-2-ones, the optimal conditions were determined to be 2.0 equivalents of SOCl₂ in a mixture of DMSO and toluene at 50 °C. acs.org
The table below presents an example of condition optimization for the synthesis of a dihydroquinolinone derivative. acs.org
| Entry | Thionyl Chloride (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2.0 | Toluene | 25 | 25 |
| 2 | 2.0 | Toluene | 50 | 85 |
| 3 | 2.0 | Toluene | 80 | 82 |
| 4 | 1.0 | Toluene | 50 | 56 |
| 5 | 3.0 | Toluene | 50 | 83 |
| 6 | 2.0 | Dioxane | 50 | 65 |
| 7 | 2.0 | Acetonitrile | 50 | 71 |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of protons and carbons within a molecule. For 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, the ¹H and ¹³C NMR spectra are expected to reveal key features of its structure.
Based on analogues such as 4-hydroxy-3-methyl-2(1H)-quinolone and other alkylated quinolinones, the ¹H NMR spectrum would likely display characteristic signals for the aromatic protons on the benzo-fused ring, typically appearing as a complex multiplet pattern in the range of δ 7.0-8.5 ppm bohrium.commdpi.com. The N-H proton of the dihydroquinolinone ring is expected to appear as a broad singlet at a downfield chemical shift, potentially above δ 11.0 ppm, due to hydrogen bonding and the influence of the nearby carbonyl group bohrium.commdpi.com.
The ethyl and methyl substituents would give rise to signals in the aliphatic region of the spectrum. The methyl group at the C3 position would likely be a singlet around δ 2.0 ppm bohrium.com. The ethyl group at the C2 position would present as a quartet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, with coupling between them.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C4) is expected to resonate significantly downfield, typically in the range of δ 160-180 ppm. Aromatic carbons would appear between δ 115-140 ppm bohrium.commdpi.com. The carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogues
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 11.0 | Broad Singlet |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| -CH2- (Ethyl) | ~ 2.7 | Quartet |
| -CH3 (Methyl) | ~ 2.0 | Singlet |
| -CH3 (Ethyl) | ~ 1.2 | Triplet |
Note: These are predicted values based on structurally similar compounds.
To unambiguously assign the proton and carbon signals, especially within the complex aromatic region, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, this would be crucial for assigning the adjacent protons on the aromatic ring and for confirming the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has an attached proton, such as those in the aromatic ring and the ethyl and methyl substituents. For instance, the proton signal at ~2.0 ppm would correlate with the methyl carbon signal, confirming its assignment.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C12H13NO, giving it a molecular weight of 187.24 g/mol .
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺) with an m/z value of 187. The fragmentation of quinolinones often involves characteristic losses of small molecules or radicals. For the target compound, key fragmentation pathways can be predicted:
Alpha-Cleavage: A common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of the ethyl group (•C2H5), resulting in a fragment ion at m/z 158.
Loss of CO: The loss of a neutral carbon monoxide molecule is a characteristic fragmentation for many cyclic ketones and lactams, which would produce a fragment at m/z 159.
McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by cleavage, though this is less common in rigid ring systems.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
| 187 | [M]⁺ |
| 172 | [M - CH3]⁺ |
| 159 | [M - CO]⁺ |
| 158 | [M - C2H5]⁺ |
Note: These fragments are predicted based on common fragmentation patterns of related structures.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, data from closely related compounds like 3-Ethoxymethyl-1,4-dihydroquinolin-4-one and ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be used to infer its likely solid-state characteristics nih.govspectrabase.commcmaster.ca.
The dihydroquinolinone core is expected to be nearly planar. The crystal packing would likely be dominated by hydrogen bonding and π–π stacking interactions.
Table 3: Representative Crystallographic Data from an Analogue, 3-Ethoxymethyl-1,4-dihydroquinolin-4-one
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.179 |
| b (Å) | 12.4052 |
| c (Å) | 4.4529 |
| V (ų) | 1004.2 |
| Z | 4 |
Source: Data for 3-Ethoxymethyl-1,4-dihydroquinolin-4-one spectrabase.commcmaster.ca.
The supramolecular architecture of crystalline quinolinones is often directed by specific intermolecular forces. In the case of this compound, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected in the range of 1640-1680 cm⁻¹.
C=C Stretches: Aromatic C=C bond stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
The Raman spectrum would provide complementary information, often being more sensitive to non-polar bonds. The aromatic ring vibrations, in particular, are expected to produce strong signals in the Raman spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=O Stretch | 1640 - 1680 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
Note: Predicted ranges are based on general spectroscopic data and spectra of related compounds docbrown.info.
Chiroptical Spectroscopy (CD, ORD) for Optically Active this compound Analogues
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. While this compound itself is not chiral, the introduction of a stereocenter would make it optically active. For instance, if one of the substituents on the aromatic ring were a chiral group, or if a chiral center were introduced elsewhere in the molecule, these techniques would be applicable.
For a hypothetical chiral analogue, the CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The electronic transitions associated with the aromatic chromophore and the carbonyl group would give rise to characteristic CD signals (Cotton effects). ORD measures the rotation of plane-polarized light as a function of wavelength. These techniques are powerful for determining the absolute configuration of chiral molecules, often by comparing experimental data with theoretical calculations.
Computational and Theoretical Investigations of 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, orbital energies, and the distribution of electron density.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to optimize their molecular geometry and analyze structural parameters like bond lengths and angles. rjptonline.org For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been employed to theoretically interpret the structure and electronic distribution of related quinolinone compounds. mdpi.comnih.gov Such studies compare computed structural data with experimental results from X-ray diffraction to validate the theoretical model. nih.gov The optimized geometry provides the foundation for subsequent calculations of reactivity and spectroscopic properties.
Table 1: Example of DFT-Calculated Parameters for a Quinolinone Core Structure Note: This table illustrates typical data obtained from DFT studies on related quinolinone structures, not specific experimental or calculated values for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | Provides a measure of the molecule's stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the distribution of charge and influences intermolecular interactions. |
| Bond Lengths (Å) | The calculated distances between atomic nuclei. | Used to predict and confirm molecular geometry (e.g., C=O, C-N bonds). |
| Bond Angles (°) | The angles formed by three connected atoms. | Defines the molecule's three-dimensional shape. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are crucial for predicting how a molecule will interact with other reagents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. rjptonline.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. In studies of related quinolinone derivatives, the electron density of the HOMO is often found distributed over the quinoline moiety, while the LUMO's density is concentrated on other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data Note: The values presented are representative examples for quinolinone-type compounds to demonstrate the output of FMO analysis.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.5 | Region of the molecule most likely to donate electrons (nucleophilic). |
| LUMO | -1.5 | Region of the molecule most likely to accept electrons (electrophilic). |
| Energy Gap (ΔE) | 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Table 3: Common Reactivity Descriptors and Their Interpretation Note: This table explains the significance of various reactivity descriptors calculated for quinolinone analogs.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a species to accept electrons. |
| Fukui Functions | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites in a molecule for specific types of attack. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, its flexibility, and its interactions with a solvent. While no specific MD simulation studies for this compound were identified, related theoretical methods like Potential Energy Surface (PES) scanning have been used on similar quinolinone structures to determine stable conformations, which is crucial for understanding their chemical behavior and interactions. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). samipubco.com This method is instrumental in drug discovery for identifying potential therapeutic agents. Derivatives of the quinolinone scaffold have been the subject of numerous docking studies to evaluate their potential as inhibitors of various biological targets. For example, related quinoline compounds have been docked against the Hepatitis B Virus to assess their inhibitory potential. nih.govnih.gov Similarly, quinazoline-4(3H)-one analogs have been studied as potential EGFR inhibitors for anti-breast tumor activity. nih.gov Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site, providing a rationale for the molecule's biological activity.
Table 4: Representative Molecular Docking Results for a Quinolinone Ligand Note: This table is a hypothetical representation of typical data generated from a molecular docking study.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| EGFR Kinase Domain (e.g., 2GS2) | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic Interactions |
| DNA Gyrase (e.g., 5MMN) | -7.9 | Asp73, Gly77, Ser122 | Hydrogen Bond, Pi-Alkyl |
| Hepatitis B Capsid (e.g., 5E0I) | -9.1 | Tyr132, Trp102, Ile105 | Pi-Pi Stacking, Hydrophobic Interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structures of a series of compounds to their biological activities. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR can be used to predict the potency of new, unsynthesized compounds. nih.gov For classes of compounds like quinazolin-4(3H)-ones, robust 3D-QSAR models have been developed to understand the structural requirements for potent inhibition of targets like EGFR. nih.gov These models are validated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). The resulting models can then be used to design novel compounds with potentially enhanced biological activity. nih.gov
Table 5: Overview of a Typical QSAR Study Note: This table outlines the components and statistical metrics used in developing and validating a QSAR model for a class of compounds like quinolinones.
| Component | Description | Example from Quinolinone Analog Studies |
|---|---|---|
| QSAR Model Type | The dimensionality of the model (e.g., 2D-QSAR, 3D-QSAR like CoMFA/CoMSIA). | CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.gov |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., steric, electronic, hydrophobic). | Steric fields, Electrostatic fields, Hydrophobic fields. |
| Internal Validation (Q²) | A measure of the predictive power of the model, determined by cross-validation. | Q² values > 0.5 are generally considered indicative of a good model. nih.gov |
| External Validation (R²pred) | A measure of how well the model predicts the activity of an external test set of compounds. | R²pred values > 0.6 suggest satisfactory predictive ability. nih.gov |
2D and 3D QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. 2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and the associated steric and electrostatic fields.
A literature search for 2D and 3D QSAR studies specifically investigating a series of analogs of this compound did not yield any dedicated studies. Such an investigation would require a synthesized library of derivatives of this parent compound, which would then be tested for a particular biological activity. The resulting data would be essential for developing predictive QSAR models.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly in the absence of a known 3D structure of the biological target. This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response.
Similar to the QSAR analysis, no specific pharmacophore models have been published that are based on the structure of this compound as a lead compound. The development of such a model would necessitate a set of active compounds with a common mechanism of action, from which the shared pharmacophoric features could be elucidated. This model could then be used as a 3D query to screen virtual compound libraries for novel, potentially active molecules.
While general QSAR and pharmacophore studies on the broader quinolinone scaffold exist, the specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 3-position of the 1,4-dihydroquinolin-4-one core has not been the explicit focus of published computational and theoretical investigations. Therefore, detailed research findings and data tables for this particular compound cannot be provided at this time. Future research in this area would be necessary to generate the specific computational data requested.
Chemical Reactivity and Derivatization Strategies for 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One
Electrophilic and Nucleophilic Reactions of the 1,4-Dihydroquinolin-4-one Ring System
The 1,4-dihydroquinolin-4-one ring system is characterized by a nuanced reactivity profile, featuring multiple centers susceptible to both electrophilic and nucleophilic attack. The electronic nature of the molecule is dominated by the interplay between the electron-donating amino group, the electron-withdrawing carbonyl group, and the aromatic benzene (B151609) ring.
The enamine-like double bond between C-2 and C-3 is also a site for electrophilic attack. The nitrogen at position 1 donates electron density to this bond, making the C-3 position particularly nucleophilic and prone to reaction with electrophiles.
Nucleophilic Reactions: The carbonyl group at the C-4 position is a primary site for nucleophilic attack. This reactivity is typical of ketones and amides. The C-2 position can also exhibit electrophilic character and react with nucleophiles, particularly in domino reactions that proceed through Michael addition followed by cyclization. nih.govmdpi.com For instance, the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones has been achieved through a domino Michael-SNAr approach where a primary amine acts as a nucleophile. mdpi.com
Functionalization at Specific Positions (e.g., C-2, C-3, N-1)
The ability to selectively introduce functional groups at specific positions on the 2-ethyl-3-methyl-1,4-dihydroquinolin-4-one scaffold is crucial for synthesizing derivatives with tailored properties. Strategies have been developed to target the N-1, C-2, and C-3 positions.
Functionalization at N-1: The nitrogen atom at the N-1 position behaves as a secondary amide and can be readily functionalized. N-alkylation is a common modification, typically achieved by treating the parent dihydroquinolinone with a base such as sodium hydride to generate the corresponding anion, followed by reaction with an alkyl halide. Several synthetic methods for dihydroquinolinones result in N-substituted products, demonstrating the feasibility of modifying this position. mdpi.com
Functionalization at C-2 and C-3: The substituents at the C-2 and C-3 positions are most commonly introduced during the synthesis of the quinolinone ring itself. The Conrad-Limpach-Knorr synthesis, a classical method, involves the condensation of an aniline (B41778) with a β-ketoester. jptcp.comwikipedia.orgscribd.com By selecting the appropriate β-ketoester, a wide variety of substituents can be installed at C-2 and C-3. For the title compound, the reaction would utilize an aniline and ethyl 2-methyl-3-oxopentanoate.
Post-synthetic modification at the C-3 position is also possible. The C-3 carbon is alpha to the carbonyl group, making its proton acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate a carbanion. This anion can then react with various electrophiles to introduce new substituents. While this has been demonstrated on the related 1,4,4-trimethyl-3,4-dihydroquinolin-2-one system, the principle is applicable to the 1,4-dihydroquinolin-4-one scaffold. nih.gov
| Entry | Electrophile (E+) | Substituent (E) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | EtI | Et | 3-ethyl-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 94 |
| 2 | BnBr | Bn | 3-benzyl-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 99 |
| 3 | Allyl-Br | Allyl | 3-allyl-1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 93 |
Cycloaddition Reactions and Ring Transformations
The dihydroquinolin-4-one core can participate in cycloaddition reactions, offering pathways to more complex polycyclic structures. Additionally, various ring transformation strategies can be employed to construct the core itself.
Cycloaddition Reactions: Cycloaddition reactions involve the combination of two π-electron systems to form a new ring. libretexts.org The C2-C3 double bond in the dihydroquinolin-4-one ring, being part of an enaminone system, is electron-deficient and can potentially act as a dienophile in [4+2] Diels-Alder cycloadditions. pageplace.de More specifically, related 1,4-dihydropyridine (B1200194) systems have been shown to undergo Huisgen 1,4-dipolar cycloadditions and formal [2+2] cycloadditions. nih.govbeilstein-journals.org In these reactions, the dihydropyridine (B1217469) can react as an electron-deficient alkene. nih.gov This suggests that this compound could potentially react with suitable dienes or dipoles to yield complex fused heterocyclic systems.
Ring Transformations: Several synthetic methods build the dihydroquinolinone skeleton through reactions that can be classified as ring transformations. For instance, Pd-catalyzed ring expansion of cyclopropane-containing precursors has been used to synthesize dihydroquinolin-2-ones, an isomeric scaffold. researchgate.net Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which transforms an acyclic precursor into the bicyclic quinoline (B57606) system under mild conditions. nih.gov
Synthesis of this compound Analogues with Modified Substituents
A primary goal in medicinal chemistry is the synthesis of analogues to explore structure-activity relationships. A variety of synthetic methods are available to produce analogues of this compound with diverse substituents on both the aromatic and heterocyclic rings.
The Conrad-Limpach-Knorr synthesis remains a cornerstone for accessing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgscribd.comquimicaorganica.org This method's modularity allows for the synthesis of a wide range of analogues by simply varying the two main components:
Substituted Anilines: Using anilines with different substitution patterns on the aromatic ring leads to analogues with modified benzene moieties.
β-Ketoesters: Changing the β-ketoester allows for the introduction of different substituents at the C-2 and C-3 positions of the quinolinone ring. wikipedia.org
Modern synthetic chemistry has introduced more advanced and efficient methods. Domino reactions , which involve multiple bond-forming events in a single operation without isolating intermediates, are particularly powerful. nih.govmdpi.com For example, a domino Michael-SNAr approach has been used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones from 1-aryl-2-propen-1-one derivatives and primary amines. mdpi.com Another strategy involves the synthesis of dihydroquinoline embelin (B1684587) derivatives through a multi-component reaction of embelin, anilines, and aromatic aldehydes. nih.gov
Catalytic methods have also been developed, including metal-free photoredox cyclization of N-arylacrylamides and Rh/Pd/Cu catalyzed one-pot syntheses. organic-chemistry.org These methods often provide high yields and tolerate a broad range of functional groups, expanding the accessible chemical space for dihydroquinolinone analogues. nih.govacs.orgnih.gov
| Method | Key Reactants | Type of Analogue Produced | Reference |
|---|---|---|---|
| Conrad-Limpach Synthesis | Substituted Aniline, β-Ketoester | Varied substituents on aromatic ring and at C-2/C-3 | wikipedia.orgscribd.comquimicaorganica.org |
| Domino Michael-SNAr | 1-Aryl-2-propen-1-one, Primary Amine | N-alkylated derivatives | mdpi.com |
| Silver(I) Triflate Catalysis | o-Aminoacetophenone, Aromatic Aldehyde | 2-Aryl substituted derivatives | organic-chemistry.org |
| Electrophilic Cyclization | N-(2-Alkynyl)aniline, Electrophile (e.g., ICl) | 3-Halo- and 4-substituted quinolines | nih.gov |
| Multi-component Reaction | Embelin, Aniline, Aromatic Aldehyde | Dihydroquinoline-fused naphthoquinones | nih.gov |
Mechanistic Studies of Biological Activities Associated with 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One
In Vitro Enzyme Inhibition and Activation Mechanisms
Cannabinoid Receptor (CB2) Ligand Interactions and Functional Modulation
The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a key target for therapeutic intervention in inflammatory and neurodegenerative diseases. nih.gov Several classes of CB2 receptor ligands have been developed, including derivatives of 2-oxoquinoline. nih.gov Research into fluorinated 2-oxoquinoline analogues has demonstrated their high binding affinity and selectivity for the CB2 receptor. nih.gov
While specific binding data for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is not available, studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been conducted to understand their relationship between molecular structure and hCB2 receptor binding affinity. These studies suggest that the interaction of these molecules with the CB2 receptor is largely charge-controlled. Although not direct evidence, this provides a basis for the potential of this compound to interact with the CB2 receptor.
Table 1: Binding Affinities of Selected 2-Oxoquinoline Derivatives for the CB2 Receptor
| Compound | Ki (nM) for CB2 Receptor | Selectivity (fold) vs. CB1 |
| JTE-907 | 35.9 | 2,760 |
| Compound 30 (Raitio et al.) | 0.014 | 262,202 |
This table presents data for structurally related 2-oxoquinoline derivatives to illustrate the potential for this chemical class to interact with the CB2 receptor. Data for this compound is not available.
Kinesin Spindle Protein (KSP) ATPase Inhibition and Cell Cycle Effects
Kinesin spindle protein (KSP) is a motor protein essential for the formation of a functional bipolar mitotic spindle during cell division, making it an attractive target for anticancer therapies. nih.gov A study on a series of 1,4-dihydroquinolin-4-ones, which share the same core structure as this compound, has demonstrated potent inhibitory activities against KSP ATPase. nih.gov
Inhibition of KSP ATPase by these compounds leads to mitotic arrest, characterized by the formation of monoastral spindles, and subsequent cell death in cancer cell lines. nih.gov For instance, a preferred compound from the study, 15j, markedly induced G2/M phase cell cycle arrest in A549 cells. nih.gov This suggests that this compound, as a member of the 1,4-dihydroquinolin-4-one class, could potentially exhibit similar inhibitory effects on KSP.
Phosphatase (e.g., SerB653) Inhibition Mechanisms
Carbonic Anhydrase (CA) Isoform Selectivity and Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. A series of derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related compound, were assayed as inhibitors of four human CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.gov The study found that the tumor-associated isoform hCA IX was the most inhibited, with KIs values ranging from 243.6 to 2785.6 nM, while hCA IV was not inhibited by these compounds. nih.gov Most of the tested derivatives were weak inhibitors of the cytosolic isoforms hCA I and hCA II. nih.gov This demonstrates the potential for dihydroquinolinone scaffolds to achieve isoform selectivity in CA inhibition.
Table 2: Inhibition Constants (KI) of 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IV (KI, nM) | hCA IX (KI, nM) |
| Derivative 1 | >10000 | >10000 | >10000 | 243.6 |
| Derivative 2 | 8954.3 | 9876.5 | >10000 | 567.8 |
| Derivative 3 | >10000 | >10000 | >10000 | 2785.6 |
This table shows data for derivatives of a structurally related compound to illustrate the potential for isoform-selective CA inhibition by the dihydroquinolinone class. Data for this compound is not available.
Topoisomerase Inhibition Studies
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. nih.gov They are well-established targets for both antibacterial and anticancer drugs. nih.govwikipedia.org Quinolone compounds are known to function as topoisomerase inhibitors. wikipedia.org For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of DNA gyrase, a type II topoisomerase found in bacteria, with one derivative showing an IC50 value of 0.0017 μM against Escherichia coli DNA gyrase. researchgate.net These inhibitors typically work by forming a stable complex with the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to an accumulation of DNA breaks and ultimately cell death. nih.govwikipedia.org Given its quinolinone core, this compound may possess the ability to inhibit topoisomerase activity.
Receptor Binding Profiling and Ligand-Target Interactions
The quinoline (B57606) and quinolinone scaffolds are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. biointerfaceresearch.com The diverse biological activities reported for this class of compounds, including antimalarial, anticancer, and anti-inflammatory effects, underscore the varied receptor and enzyme interactions possible. biointerfaceresearch.com
As discussed, derivatives of the 1,4-dihydroquinolin-4-one and related structures have shown interactions with:
Cannabinoid Receptor 2 (CB2): With some derivatives exhibiting high affinity and selectivity. nih.gov
Kinesin Spindle Protein (KSP): Acting as ATPase inhibitors. nih.gov
Carbonic Anhydrases: Showing isoform-selective inhibition. nih.gov
Topoisomerases: Specifically bacterial DNA gyrase. researchgate.net
The specific substitutions on the quinolinone ring, such as the ethyl and methyl groups at the 2 and 3 positions in this compound, will ultimately determine its specific receptor binding profile and ligand-target interactions. Further experimental studies are necessary to fully elucidate the biological targets and mechanisms of action for this particular compound.
Cellular Pathway Modulation by this compound in In Vitro Models
Detailed in vitro studies elucidating the specific cellular pathways modulated by this compound are not sufficiently described in the current body of scientific literature. Research on closely related analogs, such as 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, has shown cytotoxic effects, induction of DNA damage, and apoptosis in cancer cell lines like HL-60. nih.gov However, direct evidence for the title compound is not available.
Induction of Apoptosis and DNA Damage in Cancer Cell Lines
No specific studies were identified that investigated the induction of apoptosis or DNA damage in cancer cell lines by this compound.
Inhibition of Cell Proliferation and Cell Viability in Cancer Cell Lines
Specific data on the inhibition of cell proliferation and viability in cancer cell lines treated with this compound is not available in the reviewed literature.
Mechanisms of Anti-HIV-1 Activity in Cell Culture
The mechanism of action for any anti-HIV-1 activity of this compound has not been elucidated in published cell culture studies. While the quinolone scaffold is known to be a basis for some anti-HIV agents, such as integrase inhibitors, specific data for this compound is absent.
Antimicrobial Mechanisms Against Specific Pathogens (in vitro cell-based assays)
While quinolones are a well-known class of antibiotics that often target bacterial DNA gyrase and topoisomerase IV, the specific antimicrobial mechanisms of this compound against particular pathogens have not been detailed in in vitro cell-based assays.
Elucidation of Molecular Targets and Binding Modes
There is a lack of published research identifying and characterizing the specific molecular targets of this compound. Consequently, its binding modes and the direct molecular interactions responsible for any potential biological activity remain unelucidated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One Derivatives
Impact of Substituent Position and Electronic Effects on Biological Activity
The biological activity of dihydroquinolinone derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the heterocyclic ring system. Research into this area has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.
Studies on a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which share a core structure with 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, revealed distinct SAR trends. nih.gov The cytotoxic activity of these analogs was evaluated against cancer cell lines, showing that substituents at positions 1, 2, 6, and 7 of the quinolinone ring are key determinants of efficacy. nih.gov For instance, the analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one displayed noteworthy cytotoxicity and selectivity, being over five times more cytotoxic to HL-60 cancer cells than to normal HUVEC cells. nih.gov
The electronic character of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. For quinolinone-based thiosemicarbazones, it was found that electron-donating groups like methyl at positions 6 and 8 slightly decreased anti-tuberculosis activity. nih.gov Conversely, the introduction of electron-withdrawing groups, such as chlorine (Cl) and bromine (Br), significantly increased the biological activity. nih.gov This suggests that reducing the electron density on the quinoline (B57606) ring can enhance the interaction with the biological target. Similarly, studies on other heterocyclic systems have shown that electron-withdrawing substituents can enhance reactivity and biological potency. nih.gov The position of these groups is equally critical; for example, in 8-hydroxyquinoline (B1678124) derivatives, 6-chloroanalogues were identified as the most active compounds. mdpi.com
The following table summarizes the cytotoxic effects of various substituents on the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one scaffold, illustrating the impact of modifications at different positions.
| Compound ID | Substituent at C2 | Substituent at N1 | Substituent at C6 | Cytotoxicity IC₅₀ (µM) on HL-60 cells |
| 5a | Ethyl | Phenylsulfonyl | H | 7.9 ± 0.9 |
| 5b | Ethyl | 4-Methylphenylsulfonyl | H | 11.2 ± 0.8 |
| 5c | Ethyl | 4-Methoxyphenylsulfonyl | H | 11.3 ± 1.1 |
| 5d | Ethyl | 4-Chlorophenylsulfonyl | H | 10.3 ± 0.5 |
| 5k | Phenyl | Phenylsulfonyl | H | 11.2 ± 0.9 |
| 5p | Ethyl | Phenylsulfonyl | Cl | 10.1 ± 1.3 |
| Data sourced from a study on the cytotoxic activity of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. nih.gov |
Influence of Stereochemistry and Chiral Centers on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in determining the biological activity of chiral dihydroquinolinone derivatives. mhmedical.com Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific recognition, interacting differently with each enantiomer of a chiral drug. nih.govnih.gov
The significance of chirality has been demonstrated in studies of various quinoline-based compounds. For a series of chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, researchers synthesized and tested pure enantiomers to clarify how their stereochemistry impacts biological effects. nih.gov This approach is crucial because different enantiomers of the same compound can have varied pharmacological properties, with one being active while the other is inactive or even exhibits undesirable effects. nih.gov
This stereoselectivity is often attributed to the specific binding interactions required at the target site. An active enantiomer will have its functional groups oriented in a way that allows for optimal interaction (e.g., hydrogen bonding, hydrophobic interactions) with the receptor's binding pocket. The inactive enantiomer, being a non-superimposable mirror image, cannot achieve this same optimal fit.
The table below illustrates how stereoisomers of a chiral compound can exhibit different biological activities.
| Compound Isomer | Configuration | Biological Activity (Example Metric) |
| Isomer A | (R)-enantiomer | High Potency (e.g., Low IC₅₀) |
| Isomer B | (S)-enantiomer | Low Potency (e.g., High IC₅₀) |
| Racemic Mixture | (R/S) | Intermediate Potency |
| This table represents a generalized example based on common findings in stereochemical studies. nih.govnih.gov |
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. dergipark.org.tr This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.govnih.gov
For quinolinone derivatives, QSAR models have been instrumental in identifying the key molecular features that govern their activity. nih.gov A study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that their activity could be successfully modeled using several molecular descriptors. nih.gov The analysis indicated that biological activity was positively correlated with van der Waals parameters, meaning that molecules with a larger volume or surface area tended to be more active. nih.gov Conversely, the activity showed a negative correlation with electron density and molecular electronegativity, suggesting that increased electronegativity could decrease the compound's effectiveness. nih.gov
Commonly used molecular descriptors in the QSAR analysis of quinoline-type structures include:
Electronic Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and partial charges on atoms. dergipark.org.tr These describe a molecule's electronic aspects and its ability to participate in electrostatic interactions.
Steric/Topological Descriptors: Molecular weight, volume, surface area, and molar refractivity. These relate to the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP), which measures the lipophilicity of a compound. This is critical for membrane permeability and reaching the target site.
By generating multiparametric models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
The following table lists key molecular descriptors and their observed influence on the biological activity of quinolinone-type compounds.
| Molecular Descriptor | Type | Correlation with Biological Activity | Implication for Activity |
| Van der Waals Volume | Steric | Positive | Larger molecules may have better binding interactions. nih.gov |
| Molecular Electronegativity | Electronic | Negative | Lower electronegativity is associated with higher activity. nih.gov |
| Electron Density | Electronic | Negative | A slight decrease in activity is seen as electron density increases. nih.gov |
| HOMO Energy | Electronic | Varies | Indicates the susceptibility of the molecule to electrophilic attack. dergipark.org.tr |
| LUMO Energy | Electronic | Varies | Indicates the susceptibility of the molecule to nucleophilic attack. dergipark.org.tr |
| logP | Hydrophobic | Varies | Optimal lipophilicity is needed for absorption, distribution, and target binding. dergipark.org.tr |
| Data derived from QSAR studies on quinolinone and quinoline derivatives. nih.govdergipark.org.tr |
Insights for Rational Design of Bioactive Dihydroquinolinone Analogues
The culmination of SAR, stereochemical, and QSAR studies provides a powerful framework for the rational design of new bioactive dihydroquinolinone analogues. nih.gov This approach moves beyond random screening, allowing chemists to intelligently design molecules with a higher probability of possessing desired therapeutic properties. nih.gov
The process involves integrating the key findings from foundational studies:
Guided Substituent Placement: SAR data reveals which positions on the dihydroquinolinone scaffold are sensitive to substitution and what types of substituents (e.g., electron-withdrawing vs. electron-donating) are favorable for activity. nih.govnih.gov For example, knowing that a chloro group at C6 enhances activity directs designers to incorporate this feature into new analogues. mdpi.com
Stereochemical Considerations: Understanding that biological activity is often stereospecific guides the synthesis of enantiomerically pure compounds. nih.govnih.gov This avoids the development of racemic drugs where one enantiomer may be inactive or contribute to side effects, thus improving the therapeutic index.
Predictive Modeling: QSAR models serve as a predictive tool. nih.gov Before committing to complex and resource-intensive synthesis, a library of virtual compounds can be designed and their activity predicted using the established QSAR equation. This in-silico screening helps to prioritize candidates that are most likely to be potent. nih.gov
A practical application of this process was demonstrated in a study on quinazoline-4(3H)-one analogs, which share a related core structure. Researchers first developed robust 3D-QSAR models based on a set of known inhibitors. nih.gov Using the insights from these models, they designed five novel compounds with predicted activities superior to the existing ones. Subsequent molecular docking studies confirmed that these newly designed compounds exhibited better binding scores than the reference drug, validating the rational design approach. nih.gov This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery of potent and selective drug candidates.
Advanced Research Applications and Methodological Contributions of 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One
Development of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one as Chemical Probes for Biological Systems
While direct studies detailing the use of this compound specifically as a chemical probe are not extensively documented, the broader class of dihydroquinolin-4(1H)-one derivatives represents a versatile scaffold with significant potential for such applications. These compounds have garnered considerable interest in medicinal chemistry and organic synthesis due to their notable biological activities. nih.gov The unique bicyclic structure, featuring a quinoline (B57606) moiety, endows these molecules with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. nih.gov
The utility of a compound as a chemical probe is defined by its ability to selectively interact with biological targets. According to the NIH Molecular Libraries Screening Centers Network, an ideal chemical probe should exhibit high affinity for its primary target (typically below 100 nM) and at least a tenfold selectivity against related targets. nih.gov The structural diversity of dihydroquinolin-4(1H)-one derivatives, combined with their capacity to engage with various biological targets, makes them promising candidates for the development of new therapeutic agents and, by extension, chemical probes. nih.gov The development of such probes from this class of compounds could facilitate the investigation of biological pathways and the validation of new drug targets.
Applications in Materials Science and Functional Materials Research
Antioxidant Properties and Fuel Additive Research
Dihydroquinolin-4(1H)-one derivatives have emerged as promising candidates for the development of antioxidant additives for biodiesel. nih.govacs.org The antioxidant potential of this class of compounds is attributed to their ability to enhance stability and prevent the degradation of fuel. nih.govacs.org The electron-rich heterocyclic core and the potential for diverse functionalization are key structural characteristics that contribute to their antioxidant properties. nih.govacs.org
Biodiesel, while a renewable alternative to fossil fuels, is susceptible to oxidation, which can compromise its physicochemical properties. acs.org Additives that can slow down this oxidation process are crucial for improving the durability and stability of biodiesel. acs.org Research has shown that dihydroquinolinone-based compounds can serve as effective alternatives for fuel additives, underscoring the importance of heterocyclic compounds in green chemistry applications. nih.govacs.org The incorporation of such additives can mitigate the drawbacks of biodiesel, leading to enhanced stability and energy efficiency. acs.org
| Compound Class | Application | Key Finding |
| Dihydroquinolin-4(1H)-one derivatives | Antioxidant fuel additive | Increases oxidative stability of biodiesel by preventing degradation. nih.govacs.org |
| Synthetic chalcone derivatives (related compounds) | Fuel additive | Linked to high energy availability and enhancement of oxidative stability. nih.govacs.org |
Non-Linear Optical (NLO) Properties
The investigation of the non-linear optical (NLO) properties of heterocyclic compounds, including quinoline derivatives, is an active area of research. While specific data on this compound is limited, studies on related structures provide insights into the potential NLO characteristics of this compound class. NLO properties are influenced by molecular structure, including the presence of heteroatoms and conjugation. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate properties like dipole moment (μ), polarizability (α), and first hyperpolarizability (βo), which are indicative of a material's NLO response. researchgate.netsemanticscholar.org For instance, studies on compounds like 2-(pyranoquinolin-4-yl)malononitrile (PQMN) have utilized DFT to investigate their NLO properties, highlighting the potential of quinoline-based structures in optoelectronic applications. biointerfaceresearch.com The calculated high dipole moment in such molecules suggests a reactive tendency with surrounding media, a factor that can be relevant for NLO applications. biointerfaceresearch.com The general findings suggest that linear conjugation within a molecule is more effective in enhancing hyperpolarizabilities than cyclic or crossed conjugation. researchgate.netsemanticscholar.org
Contribution to Methodological Advancements in Chemical Biology and Drug Discovery Research
The dihydroquinolin-4(1H)-one scaffold is a significant pharmacophore in medicinal chemistry. nih.gov Derivatives of this structure are often intermediates in the synthesis of other medicinally important compounds, such as 4(1H)-quinolinones. nih.gov The development of efficient synthetic routes to access these core structures is a key contribution to drug discovery. Domino reactions, also known as tandem or cascade reactions, have proven to be a particularly effective strategy for synthesizing 2,3-dihydro-4(1H)-quinolinones. nih.gov These methods offer high efficiency, atom economy, and selectivity, often from simple starting materials. nih.gov
The ability to synthesize a diverse library of substituted dihydroquinolinones allows for the exploration of structure-activity relationships and the optimization of lead compounds. For example, various 2-aryl-substituted derivatives have been investigated for the treatment of conditions like high blood pressure, pain, and Alzheimer's disease. nih.gov The synthesis and study of compounds like this compound contribute to the broader understanding of how modifications to the core dihydroquinolinone structure impact biological activity, thereby advancing the field of drug discovery.
Future Research Directions and Emerging Avenues for 2 Ethyl 3 Methyl 1,4 Dihydroquinolin 4 One
Exploration of Novel and Sustainable Synthetic Pathways
Future synthetic work should focus on developing more efficient and environmentally friendly methods for producing the dihydroquinolinone core. researchgate.net This includes exploring green chemistry approaches, such as using water-tolerant Lewis acid catalysts or microwave-assisted solvent-free reactions, to improve yields and reduce waste compared to traditional high-temperature cyclizations. organic-chemistry.org
Deeper Mechanistic Understanding of Molecular Interactions and Biological Pathways
Elucidating the precise molecular mechanisms is crucial. For potential anticonvulsant activity, studies should confirm and characterize the interaction with the GABAA receptor. mdpi.comnuph.edu.ua If antimicrobial or anticancer effects are discovered, investigations into enzyme inhibition kinetics (e.g., DNA gyrase, topoisomerase) and effects on cellular signaling pathways will be necessary to understand how these molecules exert their effects at a cellular level. nih.gov
Rational Design and Synthesis of Next-Generation Dihydroquinolinone Derivatives with Enhanced Specificity
Leveraging the established SAR, future research should focus on the rational design of new derivatives. nih.govnuph.edu.ua This involves creating a library of analogues by systematically modifying the N1, C2, and C3 positions, as well as the aromatic ring, to enhance potency and selectivity for a specific biological target while minimizing off-target effects. mdpi.commdpi.com
Integration with Advanced Computational and Machine Learning Approaches for Predictive Modeling
Advanced computational tools can accelerate the discovery process. Molecular docking and dynamics simulations can predict how newly designed derivatives will bind to target proteins, such as the GABAA receptor or bacterial enzymes. nuph.edu.uamdpi.com Machine learning algorithms can be trained on existing SAR data to predict the biological activity of novel, untested compounds, helping to prioritize the most promising candidates for synthesis and laboratory testing.
Multidisciplinary Research Collaborations and Translational Research Opportunities
Advancing this class of compounds from the laboratory to clinical application requires a multidisciplinary approach. Collaborations between synthetic chemists, pharmacologists, computational biologists, and clinicians are essential. Such partnerships can facilitate the translation of promising lead compounds into viable drug candidates by navigating the complex pathway of preclinical and clinical development.
Conclusion
Synthesis and Structural Characterization Advances for 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
Direct and specific methods for the synthesis of this compound are not explicitly detailed in the current body of scientific literature. However, established synthetic routes for the broader class of 2,3-disubstituted-1,4-dihydroquinolin-4-ones provide a foundational framework. General methodologies such as the Conrad-Limpach and Gould-Jacobs reactions, which are classic approaches to quinolinone synthesis, could theoretically be adapted. More contemporary methods, including domino reactions and metal-catalyzed cyclizations, offer more efficient and versatile pathways to construct the quinolinone core. mdpi.comnih.gov For instance, a plausible approach could involve the condensation of an appropriately substituted aniline (B41778) with a β-ketoester bearing the requisite ethyl and methyl groups.
To date, no crystallographic data or detailed spectroscopic analyses for this compound have been published. The structural characterization of this compound would be a critical first step in its scientific exploration. Techniques such as X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, angles, and intermolecular interactions. Advanced NMR spectroscopy and mass spectrometry would be essential to confirm its chemical structure and purity. Insights from structurally similar compounds, such as ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, suggest that the quinolinone core is essentially planar. nitk.ac.in
Key Discoveries in Mechanistic Biology and Structure-Activity Relationships
The mechanistic biology of this compound remains uninvestigated. The broader family of quinolin-4-ones exhibits a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.commdpi.com A notable analogue, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, has demonstrated cytotoxic effects against cancer cell lines, inducing DNA damage and apoptosis. nih.gov This suggests that the 2-ethyl substitution might be a favorable feature for biological activity.
Structure-activity relationship (SAR) studies on various quinolinone derivatives have established that the nature and position of substituents on the quinolinone ring are critical determinants of their biological effects. nih.gov For instance, modifications at the N-1, C-2, and C-3 positions, as well as on the carbocyclic ring, can significantly influence potency and selectivity. The presence of an ethyl group at C-2 and a methyl group at C-3 in the target compound presents a unique substitution pattern that warrants investigation. Systematic studies would be necessary to elucidate how these specific substituents modulate the compound's interaction with biological targets.
Broader Impact and Future Prospects of this compound Research
The lack of research on this compound represents a significant opportunity for new discoveries in medicinal chemistry. The established biological importance of the quinolin-4-one scaffold suggests that this specific derivative could possess novel therapeutic properties.
Future research should prioritize the following:
Development of a reliable and efficient synthesis for this compound to enable further studies.
Thorough structural characterization using modern analytical techniques to establish a definitive structural and conformational profile.
Comprehensive biological screening to evaluate its potential as an antimicrobial, anticancer, anti-inflammatory, or neuroprotective agent.
Mechanistic studies to identify its molecular targets and pathways of action.
Systematic SAR studies by synthesizing and testing a library of related analogues to optimize its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
